5-fluoro-N,N-dimethylpyrimidin-4-amine
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Overview
Description
5-fluoro-N,N-dimethylpyrimidin-4-amine is a chemical compound with the molecular formula C7H11FN4. It is a fluorinated pyrimidine derivative, which is a class of compounds known for their significant applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N,N-dimethylpyrimidin-4-amine typically involves the fluorination of a pyrimidine precursor. One common method involves the reaction of 2-chloro-5-fluoropyrimidine with dimethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N,N-dimethylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives .
Scientific Research Applications
5-fluoro-N,N-dimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-fluoro-N,N-dimethylpyrimidin-4-amine involves its interaction with nucleic acids. The compound can be incorporated into RNA and DNA, leading to disruptions in nucleic acid synthesis and function . This results in cytotoxic effects, making it a potential candidate for anticancer therapy . The molecular targets include enzymes involved in nucleic acid metabolism, such as thymidylate synthase and DNA topoisomerase .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer drug that also incorporates into RNA and DNA, disrupting nucleic acid function.
2-chloro-5-fluoro-N,N-dimethylpyrimidin-4-amine: A related compound with similar chemical properties but different biological activities.
Uniqueness
5-fluoro-N,N-dimethylpyrimidin-4-amine is unique due to its specific fluorination pattern and dimethylamine substitution, which confer distinct chemical and biological properties compared to other fluorinated pyrimidines.
Properties
IUPAC Name |
5-fluoro-N,N-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3/c1-10(2)6-5(7)3-8-4-9-6/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOMPCSEXZGZAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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